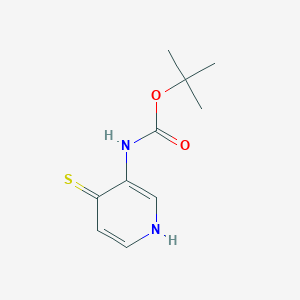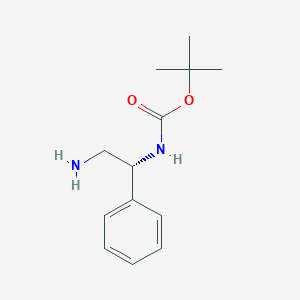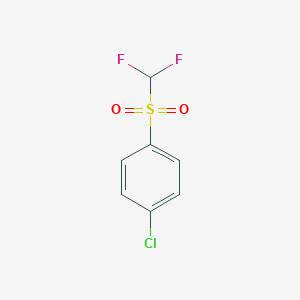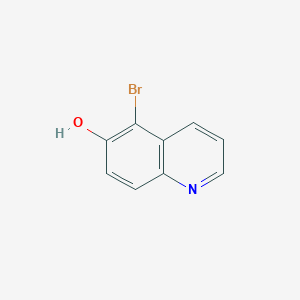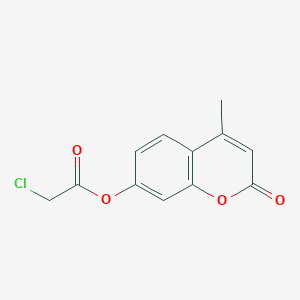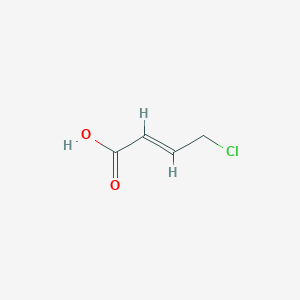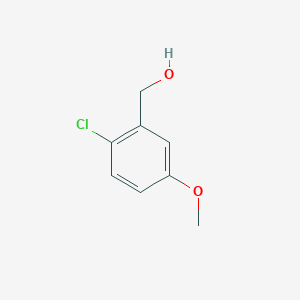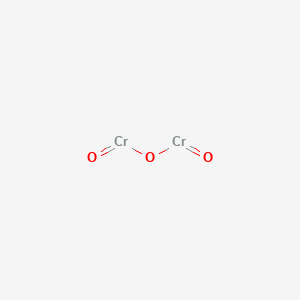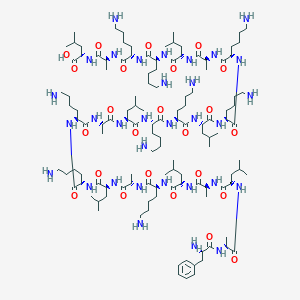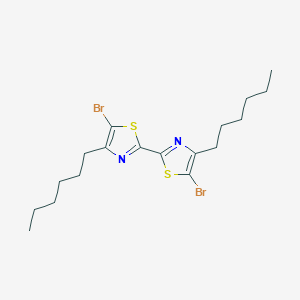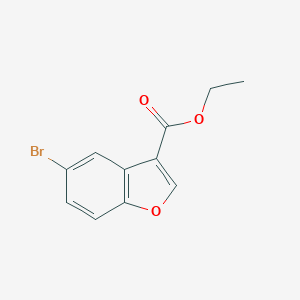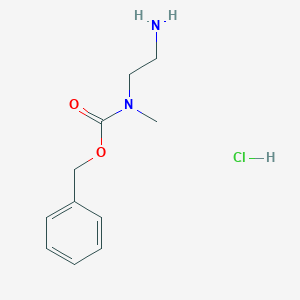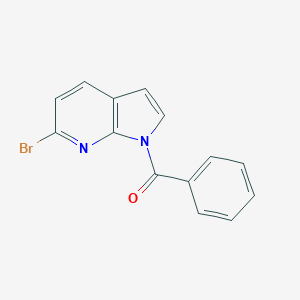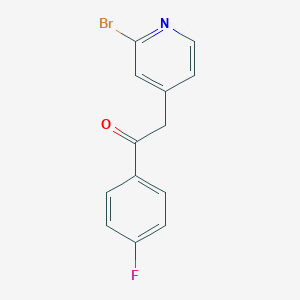
2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone
描述
The compound “2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone” is an organic molecule that contains a bromopyridine and a fluorophenyl group. The bromopyridine group is a pyridine ring (a six-membered aromatic ring with one nitrogen atom) with a bromine atom attached. The fluorophenyl group is a phenyl ring (a six-membered aromatic ring) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (the pyridine and phenyl groups), a ketone functional group (C=O), and halogen atoms (bromine and fluorine). The presence of these functional groups would influence the compound’s reactivity and properties .Chemical Reactions Analysis
The bromine atom on the pyridine ring makes it a good leaving group, meaning it could be replaced by other groups in a substitution reaction. The ketone group could undergo reactions typical for carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense compared to compounds of similar size. The aromatic rings and the ketone group could engage in pi-pi stacking and hydrogen bonding, influencing its solubility and reactivity .科学研究应用
Molecular Docking and Nonlinear Optics Applications: A study by Mary et al. (2015) on a similar compound (1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) investigated its molecular structure and vibrational frequencies. The study also included HOMO-LUMO analysis and molecular docking, suggesting potential inhibitory activity against TPII, hinting at anti-neoplastic applications. The compound's role in nonlinear optics was also evaluated through first hyperpolarizability calculations (Mary et al., 2015).
Electrophilic Bromination of Ketones: Ying (2011) explored the selective α-monobromination of various alkylaryl ketones, a process relevant for synthesizing α-bromo-alkylaryl ketones. This method could be applicable for modifying or synthesizing compounds similar to 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone (Ying, 2011).
Hydrogen-bonding Patterns in Enaminones: Balderson et al. (2007) studied hydrogen-bonding patterns in enaminones, including compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone. This research provides insights into the molecular interactions and structural stability of such compounds, which could be relevant for understanding the behavior of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone (Balderson et al., 2007).
Synthesis and Antimicrobial Activity: Nagamani et al. (2018) synthesized novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone, which is structurally related to the compound of interest. The antimicrobial activity of these compounds was evaluated, indicating potential applications in developing antimicrobial agents (Nagamani et al., 2018).
Synthesis of Chalcone Analogues: Curti et al. (2007) developed a new method to synthesize a variety of chalcone analogues using α-bromoketones. This synthetic approach could be relevant for synthesizing derivatives of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone, potentially exploring their biological activity (Curti et al., 2007).
安全和危害
未来方向
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or its properties could be tuned for specific applications by modifying its functional groups .
属性
IUPAC Name |
2-(2-bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-13-8-9(5-6-16-13)7-12(17)10-1-3-11(15)4-2-10/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWVIFPZBMULPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=CC(=NC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

